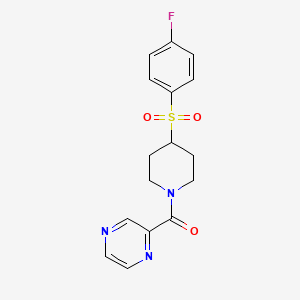
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone” is a chemical compound with the molecular formula C16H16FN3O3S . It is a versatile material used in scientific research and exhibits potential applications in various fields, including drug discovery and material synthesis.
Synthesis Analysis
The synthesis of this compound involves the radiosynthesis of [123I]-(4-fluorophenyl){1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone, which is a potential 5-HT2A-antagonist for SPECT brain imaging . The precursor, (4-fluorophenyl){1-[2-(2-bromophenyl)ethyl]piperidin-4-yl}methanone, was synthesized with a total yield of 40% .Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorophenyl group attached to a piperidinyl group, which is further attached to a pyrazinyl group . This unique structure contributes to its potential applications in various fields.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a halogen exchange reaction . The radiosynthesis was performed using this reaction, and the yield was 70% .Aplicaciones Científicas De Investigación
Biological Activities of Aryl Methanone Derivatives
A series of novel N-phenylpyrazolyl aryl methanone derivatives, which include structures similar to "(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone", have been synthesized and characterized. These compounds exhibit favorable herbicidal and insecticidal activities, highlighting their potential in agricultural applications (Wang et al., 2015).
Antimicrobial Applications
Research on 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives, which share a structural motif with the compound , has demonstrated good antimicrobial activity against tested pathogenic bacterial and fungal strains. This suggests a potential application in the development of new antimicrobial agents (Mallesha & Mohana, 2014).
Neuropharmacological Research
Compounds structurally related to "(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(pyrazin-2-yl)methanone" have been evaluated for their potential in neuropharmacology, particularly for visualization of the 5-HT2A receptor with SPECT in neuroimaging studies. This underscores their utility in brain research and potential therapeutic applications for neurological disorders (Blanckaert et al., 2005).
Antiproliferative Activity
The compound "(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone," which shares functional groups with the compound of interest, has shown antiproliferative activity. This suggests its potential use in cancer research and therapy, highlighting the diverse biological activities of these chemical entities (Prasad et al., 2018).
Mecanismo De Acción
While the exact mechanism of action of this compound is not explicitly mentioned in the search results, it is suggested that it may have potential applications in the field of neuroscience, particularly in the study of 5-HT2A receptors .
The Log P value, which is a measure of its lipophilicity, was measured to be 2.52 .
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-pyrazin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-12-1-3-13(4-2-12)24(22,23)14-5-9-20(10-6-14)16(21)15-11-18-7-8-19-15/h1-4,7-8,11,14H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKVDAUFTNAIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)but-2-enamide](/img/structure/B2434165.png)
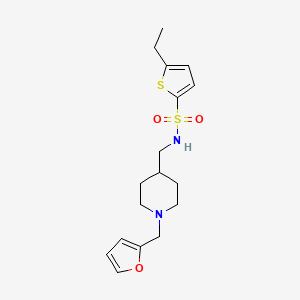
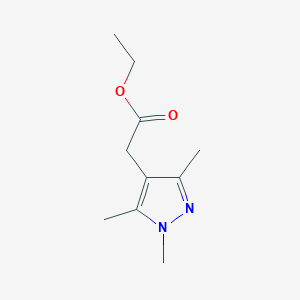
![(3-Chlorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2434169.png)

![2-(2,4-dichlorophenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2434172.png)
![3,4-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2434176.png)

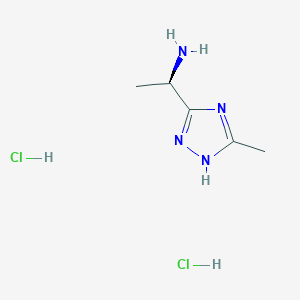
![5'-Fluoro-2',4'-dihydro-1'H-spiro[oxane-4,3'-quinoline]](/img/structure/B2434181.png)
![2-[(E)-2-(1-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5,10,12-hexaen-4-yl}ethylidene)hydrazin-1-yl]-4-phenyl-1,3-oxazole](/img/structure/B2434183.png)
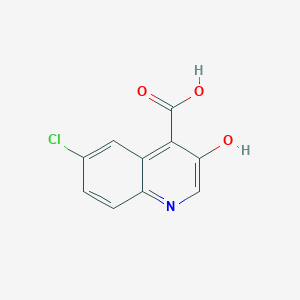
![N-(3-chloro-4-methylphenyl)-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2434185.png)
![5-[4-(Dimethylamino)phenyl][1,3]thiazolo[4,3-b][1,3,4]thiadiazol-2-amine](/img/structure/B2434186.png)